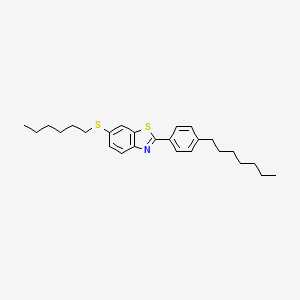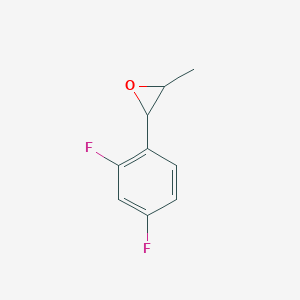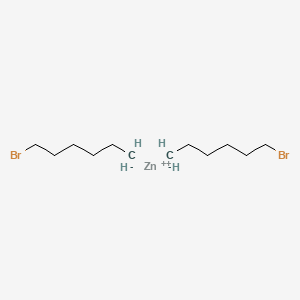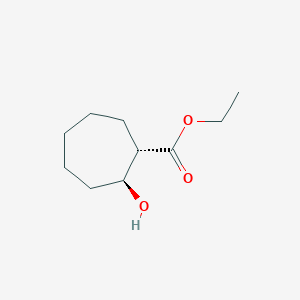
1,1'-(Chloromethylene)bis(3-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Chloromethylene)bis(3-chlorobenzene) is an organic compound with the molecular formula C13H11Cl. It is also known by other names such as Methane, chlorodiphenyl-; Benzhydryl chloride; Chlorodiphenylmethane; Diphenylchloromethane; Diphenylmethyl chloride . This compound is characterized by the presence of two chlorobenzene rings connected by a chloromethylene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Chloromethylene)bis(3-chlorobenzene) typically involves the chlorination of diphenylmethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The chlorination process can be catalyzed by various agents, including iron(III) chloride or aluminum chloride, which facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene rings .
Industrial Production Methods
In industrial settings, the production of 1,1’-(Chloromethylene)bis(3-chlorobenzene) is scaled up using similar chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Chloromethylene)bis(3-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used under elevated temperatures to facilitate the substitution of chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are employed to oxidize the compound.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,1’-(Chloromethylene)bis(3-chlorobenzene) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’-(Chloromethylene)bis(3-chlorobenzene) involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms bonded to chlorine atoms. This leads to the formation of new chemical bonds and the release of chloride ions . The presence of electron-withdrawing chlorine atoms enhances the reactivity of the compound towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom attached to a benzene ring.
Dichlorobenzene: Contains two chlorine atoms attached to a benzene ring in different positions.
Benzhydryl Chloride: Similar structure but without the additional chlorine atoms on the benzene rings.
Uniqueness
1,1’-(Chloromethylene)bis(3-chlorobenzene) is unique due to the presence of two chlorobenzene rings connected by a chloromethylene group. This structure imparts distinct chemical properties and reactivity compared to simpler chlorinated benzene derivatives .
Eigenschaften
CAS-Nummer |
173200-57-2 |
|---|---|
Molekularformel |
C13H9Cl3 |
Molekulargewicht |
271.6 g/mol |
IUPAC-Name |
1-chloro-3-[chloro-(3-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H9Cl3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H |
InChI-Schlüssel |
VHCOTTJVZPSYCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)

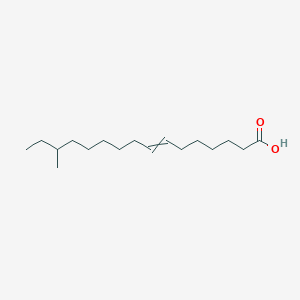
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)

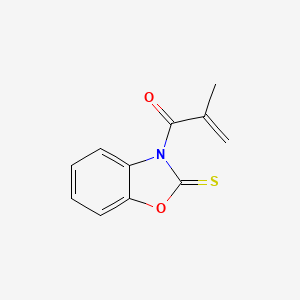

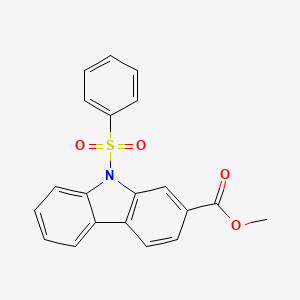
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)
